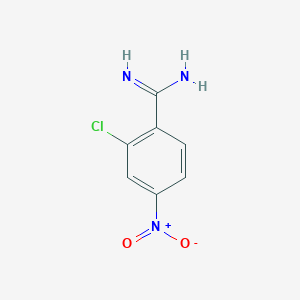
5-Ethynyl-2,3-dimethylthiophene
Overview
Description
5-Ethynyl-2,3-dimethylthiophene is a chemical compound with the molecular formula C8H8S . It has a molecular weight of 136.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 . This indicates that the molecule consists of a thiophene ring with ethynyl and methyl substituents.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Scientific Research Applications
Synthesis and Optical Properties
Research has highlighted the synthesis and optical properties of conjugated oligomer structures involving thiophene units. For instance, end-capped thiophene oligomer structures have been synthesized, demonstrating fluorescence radiation emission with a wavelength shift increasing with chain conjugation (Rodríguez et al., 2004). This study provides foundational knowledge on the synthesis methods and optical behaviors of thiophene-based oligomers, contributing to their potential applications in organic optoelectronics and photonics.
Molecular Electronics and Photonic Materials
A study on hybrids based on a thiophene-substituted ethynylbipyridine dimer decorated with metal units has reported on the preparation, structural features, electrochemical behavior, and optical properties of these materials. These hybrids show potential in molecular electronics and photonic applications due to their unique optical properties at both room temperature and 77 K (Goeb et al., 2006). The findings suggest the potential of thiophene-containing compounds in developing advanced materials for optoelectronic devices.
Chemical Reactivity and Bond Formation
Investigations into the chemical reactivity of thiophene derivatives have led to insights into C-H bond activation and C-C bond formation. For example, the interaction of 2,5-dimethylthiophene with metal compounds has been studied to understand its reactivity towards the formation of new C-C bonds and hydride products, revealing complex mechanisms of bond activation and formation (Paneque et al., 2005). Such studies are critical for advancing synthetic methodologies in organic chemistry.
Material Science and Sensor Applications
Research on the synthesis of novel planar and star-shaped molecules containing thiophene-functionalized groups has explored their electrochemical and photophysical properties. These compounds, with their unique luminescent properties and potential for aggregation-enhanced emission effects, could be promising candidates for photovoltaic materials and optoelectronic fields (Niu et al., 2013). Additionally, the development of a quinone-functionalised polythiophene film for the potentiometric determination of glutathione and cysteine concentrations highlights the application of thiophene derivatives in creating sensitive and selective sensors (Etienne et al., 2008).
Safety and Hazards
properties
IUPAC Name |
5-ethynyl-2,3-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWCQTQEXFTXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)




![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)
![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)